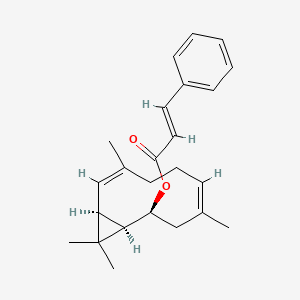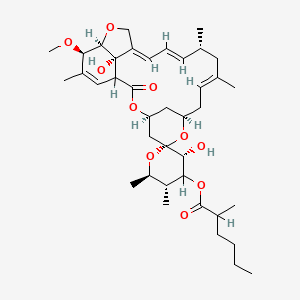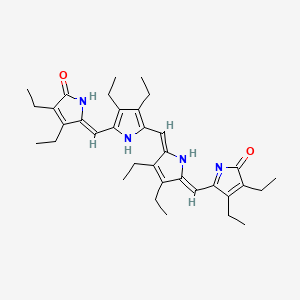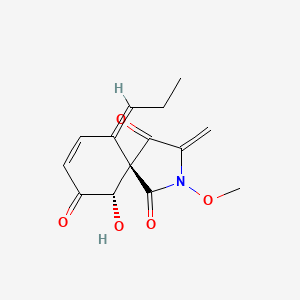![molecular formula C13H10BrN3O2 B1234069 N'-[(4-bromobenzoyl)oxy]-4-pyridinecarboximidamide CAS No. 6234-63-5](/img/structure/B1234069.png)
N'-[(4-bromobenzoyl)oxy]-4-pyridinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromobenzoic acid [[amino(pyridin-4-yl)methylidene]amino] ester is an organohalogen compound and a carbonyl compound.
Scientific Research Applications
Formation of N-Heterocyclic Complexes
The formation of N-heterocyclic complexes of rhodium and palladium from a pincer silver(I) carbene complex has been studied. This involves the reaction of ligands with Ag2O and subsequent reactions to yield palladium and rhodium carbene complexes, characterized by NMR spectroscopy and X-ray crystallography (Simons et al., 2003).
Synthesis of Heterocyclic Compounds
3-(4-Bromobenzoyl)prop-2-enoic acid has been used as a precursor in synthesizing important heterocyclic compounds such as 2-pyrimidine thione, pyrane, pyridine, and phthalazinone derivatives. These syntheses involve various treatments of 3-(4-bromobenzoyl)prop-2-enoic acid with different reagents (El-Hashash et al., 2012).
DNA Binding Studies
DNA binding studies have been performed with bis-2-(n-pyridyl)-1H-benzimidazoles isomers. These studies include isothermal fluorescence titration, circular dichroism, and thermal denaturation of DNA, alongside computational analyses to understand binding characteristics (Chaudhuri et al., 2007).
Development of N-Heterocyclic Carbene Ligands
A new class of N-heterocyclic carbene ligands derived from imidazo[1,5-a]pyridine-3-ylidenes has been developed. These ligands, due to their bicyclic geometry, influence the coordination sphere of a carbene bound metal and have been demonstrated in palladium-catalyzed Suzuki–Miyaura cross-coupling (Burstein et al., 2005).
properties
CAS RN |
6234-63-5 |
|---|---|
Molecular Formula |
C13H10BrN3O2 |
Molecular Weight |
320.14 g/mol |
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 4-bromobenzoate |
InChI |
InChI=1S/C13H10BrN3O2/c14-11-3-1-10(2-4-11)13(18)19-17-12(15)9-5-7-16-8-6-9/h1-8H,(H2,15,17) |
InChI Key |
PKILLTJAGYUDIJ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O/N=C(/C2=CC=NC=C2)\N)Br |
SMILES |
C1=CC(=CC=C1C(=O)ON=C(C2=CC=NC=C2)N)Br |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ON=C(C2=CC=NC=C2)N)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[(E)-2-[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-indol-2-yl]vinyl]-1H-indole](/img/structure/B1233989.png)
![(E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile](/img/structure/B1233994.png)

![[7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate](/img/structure/B1233996.png)
![(E)-N-[1-hydroxy-3-(4-hydroxyphenyl)sulfinylpropan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide](/img/structure/B1233997.png)






